molecular formula C11H12ClN3O3 B15089302 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine

Cat. No.: B15089302
M. Wt: 269.68 g/mol
InChI Key: HQVVLSYZFRFAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine is a synthetic nucleoside analog characterized by a chloro-substituted imidazo[4,5-C]pyridine core linked to a 2-deoxyribose-like sugar moiety.

Synthesis of this compound involves activation of the sugar precursor (e.g., via triflic anhydride in dichloromethane with pyridine as a base) followed by coupling to the heterocyclic base . While its exact biological target remains unspecified in the provided evidence, analogs of imidazo[4,5-C]pyridines are known for antitubulin activity, implying possible applications in oncology .

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClN3O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2

InChI Key

HQVVLSYZFRFAEP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3Cl)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-C]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chloro substituent: This can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Glycosylation: The attachment of the 2-deoxy-beta-D-erythropentofuranosyl moiety is typically done using glycosyl donors and Lewis acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Deoxygenation Reactions

4a undergoes deoxygenation at the 2′- and 3′-positions of the sugar moiety using Barton-McCombie conditions (Bu₃SnH, AIBN, toluene, reflux), yielding 4-chloro-1-(2,3-dideoxy-β-D-glyceropentofuranosyl)-1H-imidazo[4,5-C]pyridine (8) . This step is pivotal for developing dideoxynucleoside analogs.

ReactionConditionsProductApplication
DeoxygenationBu₃SnH, AIBN, Δ8 Antiviral drug precursor

Amination and Functional Group Modification

Amination of 4a with NH₃/MeOH replaces the 4-chloro group with an amino group, producing 2′-deoxy-3-deazaadenosine (9a) , a compound with demonstrated antiviral activity against African swine fever virus (ASFV) and vesicular stomatitis virus (VSV) .

SubstrateReagentsProductBiological Activity
4a NH₃/MeOH, 60°C9a ASFV IC₅₀: 2.5 µM; VSV IC₅₀: 1.8 µM

Substitution Reactions Involving the Chloro Group

The 4-chloro substituent is susceptible to nucleophilic aromatic substitution. For example, treatment with methylamine generates 4-methylamino derivatives, which show enhanced binding to cyclin-dependent kinases (CDK2) and Aurora B kinases (IC₅₀: 0.004–0.046 µM) .

ReactionConditionsProductsKey Outcomes
Chloro substitutionRNH₂, EtOH, Δ4-R-imidazo[4,5-C]pyridineImproved kinase inhibition

Photochemical Reactivity

The nitroimidazole derivative of this compound (7-nitro-4-(2,4,6-trimethylphenoxy)-1H-imidazo[4,5-C]pyridine) undergoes photochemical cleavage under UV light (365 nm), enabling applications in light-activated prodrug systems .

Biological Activity of Reaction Products

Derivatives synthesized from 4a exhibit varied pharmacological profiles:

DerivativeModificationTargetActivity
9a 4-aminoASFV, VSVAntiviral
9c 2′,3′-dideoxyHIV-1Inactive
20 6-chloro, 2′-deoxyLoVo cancer cellsIC₅₀: 8.7 µM

This compound’s versatility in undergoing glycosylation, deoxygenation, and substitution reactions underscores its utility in medicinal chemistry. Further studies should explore its potential in targeting epigenetic regulators like EZH2, given structural similarities to 3-deazaneplanocin A .

Scientific Research Applications

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and ribonucleotide reductase.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The 4-chloro group in the target compound contrasts with 4-amino-7-nitro substitutions in ’s analog. The 2-deoxy sugar in the target compound lacks hydroxyl protection (e.g., toluoyl esters in ’s analog), which could improve metabolic stability or membrane permeability compared to ester-protected derivatives .
  • Biological Activity: DJ95 () demonstrates potent antitubulin activity due to its trimethoxyphenyl and indolyl substituents, which mimic colchicine’s binding interactions. The target compound’s sugar moiety may redirect its mechanism toward nucleoside metabolism pathways instead . The 4-amino-7-nitro analog () likely serves as a nucleic acid mimic, given its protected sugar and nitro group, which is common in DNA-intercalating agents .

Pharmacokinetic and Mechanistic Implications

  • In contrast, DJ95’s trimethoxyphenyl group enhances tubulin-binding affinity but may reduce solubility, necessitating formulation optimization .

Biological Activity

4-Chloro-1-(2-deoxy-beta-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C11_{11}H12_{12}ClN3_3O3_3 and a molecular weight of 269.69 g/mol, this compound has garnered interest for its applications in medicinal chemistry, particularly in antiviral research.

PropertyValue
CAS Number78582-15-7
Molecular FormulaC11_{11}H12_{12}ClN3_3O3_3
Melting Point173-175 °C
Boiling Point574.5 ± 60 °C (Predicted)
Density1.74 ± 0.1 g/cm³ (Predicted)
pKa13.84 ± 0.60 (Predicted)

Biological Activity

The biological activity of this compound has been explored primarily in the context of its antiviral properties. Research indicates that it may function as an inhibitor of viral replication, particularly against retroviruses such as HIV.

Antiviral Mechanism

The compound is thought to exert its antiviral effects through mechanisms similar to those observed in other nucleoside analogs. It may inhibit reverse transcriptase, an enzyme critical for the replication of retroviruses. This inhibition can potentially lead to reduced viral load in infected cells.

Case Studies and Research Findings

  • Inhibition of HIV Replication :
    • In vitro studies have shown that compounds similar to this compound exhibit potent activity against HIV replication. These studies highlight the compound's potential as a therapeutic agent in the treatment of HIV/AIDS .
  • Mechanistic Studies :
    • Research has detailed the mechanism by which nucleoside analogs inhibit reverse transcriptase, emphasizing the importance of structural modifications that enhance binding affinity to the enzyme's active site .
  • Comparative Efficacy :
    • Comparative studies have evaluated the efficacy of various nucleoside analogs against clinical isolates of HIV, demonstrating that modifications in the sugar moiety can significantly influence antiviral activity .

Toxicity and Safety Profile

While initial studies indicate promising antiviral activity, further research is required to fully understand the safety profile and potential side effects associated with the use of this compound in therapeutic settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-chloro-1-(2-deoxy-β-D-erythropentofuranosyl)-1H-imidazo[4,5-C]pyridine to improve yields and purity?

  • Methodological Answer :

  • Step 1 : Use nucleophilic aromatic substitution (SNAr) to introduce the deoxyribose moiety. For example, coupling 4-chloro-1H-imidazo[4,5-C]pyridine with 2-deoxy-β-D-erythropentofuranosyl derivatives under anhydrous conditions (e.g., DMF, 80–100°C) .
  • Step 2 : Optimize reaction time and temperature. Evidence shows that prolonged heating (4 days at 140°C) in n-BuOH with DIPEA as a base can yield stereoisomers (e.g., cis/trans products), though yields may vary (7–56%) .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity via LC/MS and ¹H NMR (e.g., δ 8.97 ppm for pyridine protons, m/z [M+H]+ = 297.0) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry using SHELX software (SHELXL for refinement). For example, disorder in the sugar moiety can be modeled with PART instructions .
  • NMR : Assign signals using ¹H-¹H COSY and HSQC. Key shifts include imidazo[4,5-C]pyridine protons (δ 7.5–9.0 ppm) and deoxyribose anomeric protons (δ 5.2–5.5 ppm) .
  • Mass spectrometry : Use ESI+ mode to confirm molecular weight (e.g., m/z = 503.4 [M+H]+ for analogs) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Step 1 : Optimize geometry using hybrid functionals (e.g., B3LYP/6-31G*) to account for exact exchange and correlation effects .
  • Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloro-substituted imidazo[4,5-C]pyridine ring shows high electrophilicity (LUMO ≈ -1.8 eV) .
  • Step 3 : Simulate IR and UV-Vis spectra for comparison with experimental data (e.g., C-Cl stretching at 750 cm⁻¹) .

Q. What experimental strategies address contradictory biological activity data for imidazo[4,5-C]pyridine derivatives?

  • Methodological Answer :

  • Strategy 1 : Perform dose-response assays (e.g., IC₅₀ values) to distinguish false positives. For hemozoin inhibition, validate via β-hematin crystallization assays .
  • Strategy 2 : Use isothermal titration calorimetry (ITC) to confirm binding affinity to targets like cytochrome P450 isoforms, which may explain metabolic instability .
  • Strategy 3 : Cross-validate with structural analogs (e.g., 4-methylpiperazine-substituted derivatives) to isolate structure-activity relationships (SAR) .

Q. How can researchers elucidate the mechanism of action in therapeutic contexts (e.g., antileukemic activity)?

  • Methodological Answer :

  • Step 1 : Conduct RNA-seq or proteomics to identify differentially expressed genes/proteins (e.g., AML cell lines treated with 10 µM compound).
  • Step 2 : Use molecular docking (AutoDock Vina) to predict interactions with targets like hERG channels (docking score ≤ -9.0 kcal/mol suggests liability) .
  • Step 3 : Validate in vivo pharmacokinetics (e.g., t₁/₂ = 4.2 hrs in mice) and correlate with efficacy .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely for stereoisomers of this compound?

  • Critical Analysis :

  • Factor 1 : Steric hindrance in the deoxyribose moiety favors trans products (e.g., 16% yield for trans vs. 7% for cis) due to reduced torsional strain .
  • Factor 2 : Solvent polarity impacts reaction kinetics. Polar aprotic solvents (DMF) stabilize transition states, while n-BuOH may induce side reactions .
  • Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and optimize enantioselective conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.